molecular formula C6H5BrClNO B595768 3-Bromo-5-chloro-4-methoxypyridine CAS No. 1214362-58-9

3-Bromo-5-chloro-4-methoxypyridine

Cat. No.: B595768
CAS No.: 1214362-58-9
M. Wt: 222.466
InChI Key: VMEHRFMNTODKGK-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-methoxypyridine is a halogenated methoxypyridine with the molecular formula C6H5BrClNO and a molecular weight of 221.93 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry. Its strategic value derives from the distinct reactivity of its bromo, chloro, and methoxy substituents, which allow for selective, sequential functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution . This multi-functional pyridine is particularly useful as a key building block in the synthesis of more complex heterocyclic systems. For instance, related 3-bromo-5-chloro-pyridine structures are established intermediates in the preparation of azatetralones, which are key precursors to hydantoin aldose reductase inhibitors—compounds investigated for the treatment of diabetic complications such as cataracts, retinopathy, and neuropathy . The presence of both bromine and chlorine atoms on the pyridine ring enables regiospecific transformations, where one halogen can be selectively displaced by a Grignard reagent under controlled conditions in the presence of a phosphine ligand catalyst, while the other remains available for subsequent cyclization or functionalization steps . Applications & Research Value: - Pharmaceutical Intermediate: Serves as a critical precursor in the synthesis of biologically active molecules, including aldose reductase inhibitors . - Cross-Coupling Substrate: The halogen atoms act as handles for Suzuki, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds . - Regioselective Functionalization: The differing reactivity of the bromo and chloro substituents, influenced by the electron-donating methoxy group, allows for precise, step-wise synthesis of complex target molecules . Attention: This product is intended for research applications only. It is strictly not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5BrClNO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEHRFMNTODKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743899
Record name 3-Bromo-5-chloro-4-methoxypyridine
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Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214362-58-9
Record name 3-Bromo-5-chloro-4-methoxypyridine
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Record name 3-bromo-5-chloro-4-methoxypyridine
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Synthetic Methodologies for 3 Bromo 5 Chloro 4 Methoxypyridine

Retrosynthetic Analysis and Precursor Identification

A plausible retrosynthetic analysis for 3-bromo-5-chloro-4-methoxypyridine suggests that the target molecule can be disconnected to reveal more common and readily available starting materials. The primary disconnections involve the carbon-halogen and carbon-oxygen bonds.

Common Starting Materials for Substituted Pyridines

The synthesis of substituted pyridines often commences from simpler, commercially available pyridine (B92270) derivatives or through the construction of the pyridine ring itself. For a target like this compound, logical precursors would be those that already possess some of the required functionalities.

A key intermediate identified through retrosynthesis is 3-bromo-5-chloropyridine . This dihalogenated pyridine serves as a foundational scaffold upon which the 4-methoxy group can be introduced. Another critical precursor is 4-hydroxypyridine or its tautomer, 4-pyridone. These compounds provide a handle for the introduction of the methoxy (B1213986) group at the 4-position, with subsequent halogenation at the 3 and 5 positions.

Furthermore, multi-component synthesis strategies allow for the construction of the pyridine ring from acyclic precursors. Such approaches often utilize ammonia (B1221849) or an ammonia equivalent as the nitrogen source in condensation reactions with dicarbonyl compounds or their equivalents. rsc.orgchemicalbook.com For instance, a modified Bohlmann-Rahtz reaction can yield polysubstituted pyridines from a 1,3-dicarbonyl compound, ammonia, and an alkynone in a one-pot, three-component cyclocondensation. rsc.orgchemicalbook.com

Starting MaterialRationale for Use
3,5-Dibromopyridine (B18299)Can undergo selective methoxylation.
3-Bromo-5-chloropyridineA direct precursor for methoxylation.
4-HydroxypyridineAllows for halogenation at the 3 and 5 positions.
4-ChloropyridineCan be a precursor for both halogenation and methoxylation steps.
Acyclic 1,5-dicarbonyl compoundsCan be used in ring-forming condensation reactions with ammonia.

Strategic Halogenation and Functionalization Pathways for Pyridine Ring Systems

The introduction of halogen atoms onto a pyridine ring is a critical step in the synthesis of this compound. Pyridine is an electron-deficient heterocycle, which makes electrophilic aromatic substitution reactions, such as halogenation, require harsh conditions. youtube.com

One strategy involves the direct halogenation of a pre-functionalized pyridine ring. For instance, starting with 4-hydroxypyridine, electrophilic bromination and chlorination can be directed to the 3 and 5 positions due to the activating effect of the hydroxyl group.

Alternatively, a more recent approach involves the use of designed phosphine (B1218219) reagents to achieve site-selective halogenation of pyridines. nih.gov This method proceeds via the formation of a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. This strategy offers a high degree of regiocontrol.

Another innovative method for 3-selective halogenation of pyridines proceeds through the formation of Zincke imine intermediates. chemicalforums.com This involves a ring-opening, halogenation, and ring-closing sequence, which allows for mild and highly regioselective halogenation.

Classical Synthetic Routes to this compound Analogues

Classical synthetic approaches to compounds analogous to this compound typically involve stepwise functionalization of a pre-existing pyridine ring.

Stepwise Halogenation and Methoxylation Protocols

A common route to dihalopyridines involves the diazotization of an aminopyridine precursor. For example, a 3-bromo-2-amino substituted pyridine can be converted to the corresponding 3-bromo-2-hydroxy form, which can then be halogenated. google.com A procedure for the synthesis of the related 3-bromo-2-chloro-5-methylpyridine (B108326) starts from an amino precursor which is diazotized and subsequently chlorinated.

The introduction of a methoxy group can be achieved through nucleophilic substitution of a suitable leaving group, such as a halogen, by methoxide (B1231860) ions. For instance, 3,5-dibromopyridine can be reacted with sodium methoxide in DMF to yield 3-bromo-5-methoxypyridine (B189597). chemicalbook.com

A plausible stepwise synthesis of this compound could therefore involve:

Halogenation of 4-pyridone: Sequential bromination and chlorination of 4-pyridone to yield 3-bromo-5-chloro-4-pyridone.

Methylation: The resulting 3-bromo-5-chloro-4-pyridone can then be methylated to afford the final product.

A patent for the synthesis of 3-bromo-5-chloro-pyridines, which are key intermediates, has been granted, highlighting the industrial relevance of such compounds. google.com

Multi-Component and One-Pot Synthetic Approaches

Multi-component reactions (MCRs) offer an efficient alternative to stepwise synthesis by combining several reactants in a single operation. google.com These reactions are advantageous for creating molecular diversity and for their atom and step economy. Several one-pot methodologies have been developed for the synthesis of polysubstituted pyridines. rsc.orgchemicalbook.com

One such strategy involves a cascade reaction from aldehydes, phosphorus ylides, and propargyl azide (B81097) to produce polysubstituted pyridines in a metal-free, one-pot process. google.com Another approach utilizes a DBU-SiO2 catalyzed one-pot four-component reaction of a substituted benzaldehyde, a substituted acetophenone, malononitrile, and a substituted alcohol to yield polysubstituted pyridine derivatives.

While not explicitly reported for this compound, these one-pot methods could potentially be adapted for its synthesis by carefully selecting the appropriate starting materials.

Modern Catalytic Approaches in Substituted Pyridine Synthesis Relevant to this compound

Modern organic synthesis has seen a surge in the development of catalytic methods for the functionalization of pyridine rings. These methods offer milder reaction conditions and improved selectivity compared to classical approaches.

Transition-metal catalysis plays a significant role in the C-H functionalization of pyridines. Palladium-catalyzed reactions, for example, have been employed for the ortho-(hetero)arylation of pyridine N-oxides. While not directly applicable to the synthesis of the target compound, these methods showcase the power of catalysis in pyridine chemistry.

Organocatalysis has also emerged as a powerful tool. For instance, a photochemical organocatalytic method has been reported for the functionalization of pyridines with radicals derived from allylic C-H bonds. chemicalforums.com Furthermore, tandem borane (B79455) and palladium catalysis has been used for the enantioselective C3-allylation of pyridines. chemrxiv.org

These modern catalytic approaches, while not yet specifically applied to the synthesis of this compound, represent the forefront of pyridine functionalization and hold promise for the future development of more efficient and selective synthetic routes to this and related compounds.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Functionalization

Transition metal catalysis has become an indispensable tool for the functionalization of pyridine rings, enabling the introduction of a wide array of substituents with high efficiency and selectivity. nih.govresearchgate.net These methods often proceed via C-H activation, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. nih.gov

Recent advancements have highlighted the use of catalysts based on palladium, nickel, and copper for the direct arylation, alkylation, and alkenylation of pyridines. researchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are widely employed for forming carbon-carbon and carbon-heteroatom bonds on the pyridine nucleus. While direct C-H functionalization is a powerful tool, the synthesis of polysubstituted pyridines often relies on the coupling of halogenated pyridine precursors. nih.gov

In the context of synthesizing this compound, a plausible strategy involves the sequential introduction of the halogen and methoxy groups onto a pyridine ring. Transition metal-catalyzed cross-coupling reactions could be employed to introduce the bromo or chloro substituents, although direct halogenation is often more common for these particular functionalities.

A key challenge in the functionalization of pyridines is controlling the regioselectivity, as the electronic nature of the pyridine ring can direct substitution to specific positions. researchgate.net The nitrogen atom's electron-withdrawing effect generally deactivates the ring towards electrophilic substitution, making direct halogenation challenging without activating groups or harsh conditions. youtube.com

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyridine Synthesis
Reaction TypeCatalyst/ReagentsDescriptionReference
Suzuki-Miyaura CouplingPd catalysts, boronic acids/estersForms C-C bonds by coupling a halide with an organoboron compound. nih.gov
C-H ArylationPd, Cu, or Au catalystsDirectly couples an aryl group to a C-H bond on the pyridine ring. researchgate.net
Minisci ReactionAgNO3, (NH4)2S2O8A radical substitution reaction for alkylating electron-deficient heterocycles. nih.gov

Regioselective and Chemoselective Synthetic Strategies for Halogenated Pyridines

The synthesis of specifically substituted pyridines like this compound heavily relies on regioselective and chemoselective control. youtube.com "Regioselectivity" refers to the preferential reaction at one position over another, while "chemoselectivity" involves the selective reaction of one functional group in the presence of others. youtube.com

One common strategy for achieving regioselectivity in pyridine synthesis is through the use of directing groups or by starting with a pre-functionalized pyridine ring. For example, the synthesis of 3-bromo-5-methoxypyridine has been achieved by reacting 3,5-dibromopyridine with sodium methoxide, where one bromine atom is selectively substituted. chemicalbook.com This highlights a regioselective substitution driven by the electronic and steric environment of the pyridine ring.

The introduction of multiple different halogens, such as bromine and chlorine, onto a pyridine ring requires careful planning. A potential route to this compound could involve starting with a pyridine derivative that allows for sequential, regioselective halogenation. For instance, starting with a methoxypyridine and performing sequential bromination and chlorination, or vice-versa, could be a viable path. The order of these steps would be crucial in determining the final substitution pattern due to the directing effects of the existing substituents.

Another approach involves the cyclization of acyclic precursors to form the polysubstituted pyridine ring in a single step. organic-chemistry.orgacs.org While powerful, achieving the specific substitution pattern of this compound through a de novo ring synthesis can be challenging and may require the synthesis of a complex acyclic precursor.

A patent describes the preparation of 3-bromo-5-chloro-pyridines as intermediates for other chemical syntheses, indicating their importance as building blocks. google.com The synthesis often starts from a commercially available or readily prepared pyridine derivative, followed by a series of functional group interconversions and substitutions.

Table 2: Key Strategies for Regiocontrolled Pyridine Functionalization
StrategyDescriptionExampleReference
Directed Ortho-Metalation (DoM)A directing group guides deprotonation and subsequent electrophilic substitution to the ortho position.Lithiation of a substituted pyridine followed by quenching with an electrophile. researchgate.net
Halogen Dance ReactionBase-induced isomerization of a halopyridine to a thermodynamically more stable isomer.Migration of a bromine atom on a pyridine ring. youtube.com
Blocking GroupsTemporarily protecting a reactive site to direct functionalization to another position.Using a maleate-derived blocking group for C-4 alkylation. nih.gov

Optimization and Scale-Up Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale process introduces a new set of challenges that must be addressed through careful optimization and process development. For the synthesis of this compound, several factors are critical for a successful scale-up.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and solvent is crucial. For instance, in the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine, the reaction is heated to 90°C for one hour. chemicalbook.com On a larger scale, efficient heat transfer and mixing become critical to ensure uniform reaction conditions and prevent the formation of byproducts.

Reagent Stoichiometry and Cost: The cost and availability of starting materials and reagents are major considerations in industrial synthesis. google.com For example, the use of expensive transition metal catalysts may be feasible on a lab scale but could be prohibitive for large-scale production unless catalyst loading can be minimized and the catalyst can be efficiently recovered and recycled. The use of readily available and inexpensive reagents is always preferred.

Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. Chromatographic purification, which is common in laboratory settings, is often not practical for large quantities. chemicalbook.com Alternative purification methods such as crystallization, distillation, or extraction are preferred for industrial processes. The work-up procedure for the synthesis of 3-bromo-5-methoxypyridine involves extraction with diethyl ether, washing with brine, and purification by column chromatography, which would need to be adapted for a larger scale. chemicalbook.com

Safety and Environmental Impact: The safety of the chemical process and its environmental impact are paramount. The use of hazardous reagents or solvents should be minimized or replaced with safer alternatives. Waste streams must be managed responsibly. For example, the use of large volumes of organic solvents in extraction and chromatography presents both safety and environmental concerns that need to be addressed in a scaled-up process.

A patent for the preparation of 3-bromo-4-methylpyridine (B15001) highlights the importance of mild reaction conditions, simple work-up procedures, and high yields for industrial applicability. google.com These same principles apply to the synthesis of this compound.

Table 3: Scale-Up Considerations for Chemical Syntheses
FactorLaboratory ScaleIndustrial Scale
PurificationChromatography is common.Crystallization, distillation, and extraction are preferred.
Reagent CostLess critical.A major factor; catalyst recycling is important.
Heat TransferRelatively simple.Requires careful engineering to maintain control.
SafetyManaged on a small scale.A primary concern requiring detailed hazard analysis.

Reactivity and Transformation Pathways of 3 Bromo 5 Chloro 4 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for electron-poor aromatic rings, such as the pyridine (B92270) core in 3-Bromo-5-chloro-4-methoxypyridine. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the aromatic ring, leading to the substitution of a leaving group. The efficiency of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com

In this compound, both the bromine and chlorine atoms can act as leaving groups in SNAr reactions. The relative reactivity of halogens in SNAr reactions often follows the trend of electronegativity, with fluoride (B91410) being the most reactive and iodide the least. imperial.ac.uk This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and a more electronegative halogen can better stabilize the transition state leading to this intermediate. masterorganicchemistry.comimperial.ac.uk Therefore, in many cases, chlorine would be expected to be more reactive than bromine.

However, the position of the halogen on the pyridine ring also plays a crucial role. Nucleophilic attack is favored at positions ortho and para to the electron-withdrawing nitrogen atom of the pyridine ring. In this compound, the chlorine is at the C-5 position and the bromine is at the C-3 position. The reactivity at these positions will be influenced by the combined electronic effects of the nitrogen atom and the other substituents.

The methoxy (B1213986) group (-OCH3) at the C-4 position has a dual electronic effect. It is an electron-donating group through resonance, which can increase the electron density of the pyridine ring. However, it is also an electron-withdrawing group through induction due to the electronegativity of the oxygen atom. In the context of SNAr reactions on electron-deficient pyridines, the electron-donating resonance effect of the methoxy group can decrease the ring's electrophilicity and thus slow down the rate of nucleophilic attack. chemrxiv.org

Computational studies on similar systems, such as 2-methoxy-3,5-dinitropyridine, have shown that the methoxy group influences the electronic properties of the pyridine ring, which in turn affects the activation energies of SNAr reactions. researchgate.net The presence of strong electron-withdrawing groups, like nitro groups, can significantly enhance the electrophilicity of the pyridine ring and facilitate nucleophilic attack, even with a methoxy group present. researchgate.net

Electrophilic Aromatic Substitution Reactions on Halogenated Pyridines

Electrophilic aromatic substitution (EAS) on pyridine is generally more challenging than on benzene. pearson.comalmerja.com The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. pearson.comalmerja.com Furthermore, the basic nitrogen atom can be protonated or coordinate to Lewis acids, which are often used as catalysts in EAS reactions, leading to the formation of a pyridinium (B92312) ion that is even more deactivated. almerja.com

In substituted pyridines, the regioselectivity of EAS is governed by the electronic effects of the existing substituents. youtube.comlibretexts.orgstudysmarter.co.uk For this compound:

Halogens (Bromo and Chloro): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directing because they can donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate formed during electrophilic attack. libretexts.org

Methoxy Group: The methoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density through resonance. youtube.comlibretexts.org

The combined effect of these substituents on the pyridine ring will determine the position of electrophilic attack. The powerful ortho, para-directing effect of the methoxy group at C-4 would strongly favor substitution at the C-3 and C-5 positions. However, these positions are already occupied by bromine and chlorine. The deactivating nature of the halogens and the pyridine nitrogen would make substitution at the remaining C-2 and C-6 positions difficult.

The inherent electron-deficient nature of the pyridine ring presents significant challenges for electrophilic functionalization. researchgate.netacs.org Traditional EAS reactions like nitration and halogenation often require harsh conditions, such as strong acids and high temperatures, and can result in mixtures of products with low yields. acs.orglumenlearning.com The coordination of the pyridine nitrogen to Lewis acid catalysts further deactivates the ring, hindering the reaction. almerja.com

Recent advancements in synthetic methodology have explored alternative strategies for the functionalization of pyridines, such as the use of heterocyclic phosphonium (B103445) salts to activate the ring for subsequent transformations. acs.org These methods aim to overcome the inherent limitations of classical electrophilic substitution on pyridines.

Metal-Mediated and Cross-Coupling Reactions of this compound

Metal-mediated cross-coupling reactions, particularly those catalyzed by palladium, have become powerful tools for the synthesis of complex molecules. mdpi.com For this compound, these reactions offer a versatile approach to introduce new carbon-carbon and carbon-heteroatom bonds at the positions of the halogen atoms.

Given the presence of two different halogens, selective cross-coupling is a key consideration. In many palladium-catalyzed reactions, the reactivity of halogens follows the trend I > Br > Cl. This difference in reactivity can often be exploited to achieve selective functionalization. For instance, a Suzuki-Miyaura cross-coupling reaction could potentially be performed selectively at the more reactive bromine atom at the C-3 position, leaving the chlorine atom at the C-5 position available for subsequent transformations. This stepwise functionalization allows for the controlled synthesis of diverse pyridine derivatives.

The table below summarizes some potential cross-coupling reactions for this compound.

Reaction Type Potential Reactivity Notes
Suzuki-Miyaura CouplingSelective coupling at the C-3 (Bromo) position is likely favored over the C-5 (Chloro) position.A versatile method for forming new C-C bonds with boronic acids or esters. google.com
Heck CouplingSimilar to Suzuki coupling, reaction at the C-3 position would be expected to be more facile.Forms a new C-C bond with an alkene.
Buchwald-Hartwig AminationSelective amination at the C-3 position is anticipated.Forms a new C-N bond with an amine.
Sonogashira CouplingThe C-3 bromo position would be the more reactive site for coupling with a terminal alkyne.Forms a new C-C bond with an alkyne.

The specific reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to control the selectivity and yield of these cross-coupling reactions.

Functional Group Interconversions and Derivatization of this compound

The two halogen atoms on the pyridine ring of this compound exhibit differential reactivity, which can be exploited for selective functionalization. The bromine atom at the C3 position is generally more susceptible to nucleophilic substitution and cross-coupling reactions than the chlorine atom at the C5 position. harvard.edu This difference in reactivity allows for sequential modifications of the pyridine core. For example, a Suzuki or Sonogashira coupling can be performed selectively at the C3 position, leaving the C5 chloro substituent intact for subsequent transformations.

Furthermore, it is possible to convert the bromo group to other functionalities through reactions such as metal-halogen exchange followed by quenching with an electrophile.

The methoxy group at the C4 position can also be a site for chemical modification. Demethylation to the corresponding pyridone is a common transformation that can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃). The resulting pyridone can then participate in a different set of reactions, expanding the synthetic utility of the original scaffold.

Mechanistic Investigations of this compound Reactions

The mechanisms of the cross-coupling reactions involving this compound are generally understood to follow the established catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The Suzuki-Miyaura coupling mechanism involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyridine ring to form a Pd(II) complex. youtube.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle is similar to that of the Suzuki-Miyaura reaction. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. wikipedia.org

The Buchwald-Hartwig amination also proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium amide complex, and reductive elimination to form the C-N bond.

For all these reactions, the regioselectivity observed with this compound is primarily dictated by the greater reactivity of the C-Br bond over the C-Cl bond in the oxidative addition step. harvard.edu However, the electronic properties of the pyridine ring and the specific reaction conditions can also play a significant role in influencing the reaction outcome. nih.gov

Kinetic Studies and Reaction Profiling

Detailed kinetic studies and comprehensive reaction profiling specifically for this compound are not extensively documented in publicly available literature. However, insights into its reactivity can be inferred from studies on analogous halopyridines participating in similar transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. mdpi.comnih.gov

The reaction kinetics in such transformations are influenced by several factors, including the nature of the palladium catalyst, the solvent system, the base used, and the electronic properties of the substrates. For instance, in the Suzuki-Miyaura coupling of bromopyridine derivatives, the reaction rate is dependent on the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps. uwindsor.ca

The relative reactivity of the carbon-halogen bonds is a critical factor. Generally, the carbon-bromine bond is more reactive (i.e., undergoes oxidative addition more readily) than the carbon-chlorine bond in palladium-catalyzed reactions. This differential reactivity allows for selective functionalization at the 3-position of the pyridine ring.

The following table outlines typical conditions for Suzuki-Miyaura cross-coupling reactions involving brominated aromatic compounds, which can be considered analogous to the expected reactivity of this compound.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ Efficient for oxidative addition to the C-Br bond.
Ligand PPh₃, Xantphos Stabilizes the palladium center and facilitates the catalytic cycle. rsc.org
Base K₃PO₄, K₂CO₃, Cs₂CO₃ Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/Water, Toluene, DMF Solubilizes reactants and influences reaction kinetics. mdpi.com

| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction. |

Reaction profiling for similar systems often involves monitoring the consumption of the starting materials and the formation of the product over time using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). This allows for the optimization of reaction conditions to maximize yield and minimize side products.

Identification of Reaction Intermediates

The direct identification of reaction intermediates for transformations involving this compound is not specifically reported. However, the mechanism of palladium-catalyzed cross-coupling reactions is well-established, allowing for the postulation of key intermediates. uwindsor.ca

In a typical Suzuki-Miyaura reaction, the catalytic cycle is proposed to proceed through the following intermediates:

Oxidative Addition Complex: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate. Given the higher reactivity of the C-Br bond, this addition is expected to occur selectively at the 3-position. The resulting intermediate would be a square planar Pd(II) complex.

Transmetalation Intermediate: The boronic acid, activated by a base to form a boronate species, undergoes transmetalation with the oxidative addition complex. This step involves the transfer of the organic group from boron to the palladium center, displacing the halide.

Reductive Elimination Precursor: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The presence of Pd(0) and Pd(II) species during such catalytic cycles has been confirmed in studies of similar reactions using techniques like X-ray photoelectron spectroscopy (XPS). doi.org

The following table lists the proposed key intermediates in a Suzuki-Miyaura coupling reaction of this compound with a generic arylboronic acid (Ar-B(OH)₂).

Table 2: Proposed Intermediates in the Suzuki-Miyaura Coupling of this compound

Intermediate Type Proposed Structure Role in Catalytic Cycle
Oxidative Addition Complex [(5-chloro-4-methoxypyridin-3-yl)-Pd(II)-Br(L)₂] Formation of the initial Pd-aryl bond.
Transmetalation Complex [(5-chloro-4-methoxypyridin-3-yl)-Pd(II)-Ar(L)₂] Transfer of the aryl group from boron to palladium.
Reductive Elimination Product 3-Aryl-5-chloro-4-methoxypyridine + Pd(0)L₂ Formation of the final product and regeneration of the catalyst.

(L represents a generic phosphine (B1218219) ligand)

While these intermediates are generally accepted for palladium-catalyzed cross-coupling reactions, their specific isolation and characterization for reactions involving this compound would require dedicated mechanistic studies. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Chloro 4 Methoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Pyridine (B92270) Structures

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For a substituted pyridine like 3-bromo-5-chloro-4-methoxypyridine, a suite of NMR experiments would be necessary to unambiguously assign its structure.

Multi-Dimensional NMR Techniques for Structural Elucidation of Pyridine Derivatives

Multi-dimensional NMR techniques are indispensable for resolving complex spin systems and establishing connectivity within a molecule. nih.gov For this compound, which has two aromatic protons and a methoxy (B1213986) group, a combination of 1D and 2D NMR experiments would be employed.

A standard characterization would involve:

¹H NMR Spectroscopy: This would provide initial information on the chemical shifts and coupling constants of the two aromatic protons and the protons of the methoxy group.

¹³C NMR Spectroscopy: This would identify the chemical shifts of all six carbon atoms in the molecule.

Correlation Spectroscopy (COSY): This 2D experiment would establish the correlation between the two neighboring aromatic protons. albany.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton with its directly attached carbon atom, confirming the C-H connectivities. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which would be crucial for confirming the substitution pattern on the pyridine ring and the position of the methoxy group.

While these techniques are standard for characterizing substituted pyridines, no published data specifically detailing the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound could be located.

Solid-State NMR for Crystalline Forms and Polymorphs

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of crystalline materials. researchgate.netyoutube.com It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. youtube.com By analyzing the anisotropic interactions that are averaged out in solution-state NMR, ssNMR can provide detailed insights into the local environment of atoms within a crystal lattice. googleapis.comuni.lu

For this compound, ssNMR could be used to:

Identify and characterize different polymorphs.

Determine the number of molecules in the asymmetric unit of the crystal.

Provide information about intermolecular interactions, such as halogen bonding.

A search of the available literature did not yield any studies on the solid-state NMR analysis of this compound.

Mass Spectrometry (MS) for Pyridine Compound Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound (C₆H₅BrClNO), the theoretical exact mass can be calculated based on the most abundant isotopes.

While the PubChem database lists a predicted monoisotopic mass of 220.9243 Da for this compound, no experimental HRMS data has been published to confirm this value. researchgate.net

Tandem Mass Spectrometry for Fragmentation Pathway Analysis and Isomer Differentiation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers. The fragmentation of halogenated aromatic compounds is influenced by the nature and position of the halogen atoms.

A detailed MS/MS study of this compound would involve the analysis of its fragmentation pathways, which would likely include the loss of the methoxy group, cleavage of the pyridine ring, and the loss of halogen atoms. This information would be invaluable for its unambiguous identification in complex mixtures. However, no such fragmentation studies for this specific compound are available in the scientific literature.

X-ray Crystallography for Molecular Geometry and Packing of Halopyridines

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. For halopyridines, X-ray crystallography can reveal important details about non-covalent interactions, such as halogen bonding and π-stacking, which influence the crystal packing and physical properties of the material.

A single-crystal X-ray diffraction analysis of this compound would provide a complete picture of its molecular geometry and intermolecular interactions. Despite the importance of such data, a search of crystallographic databases reveals no published crystal structure for this compound.

Single-Crystal X-ray Diffraction for Precise Bond Lengths and Angles

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. carleton.edu This non-destructive technique provides detailed information on the internal lattice, including unit cell dimensions, the spatial coordinates of each atom, and consequently, the exact bond lengths and bond angles that define the molecular geometry. carleton.edu The process involves directing monochromatic X-rays onto a single crystal and analyzing the resulting diffraction pattern, which is governed by Bragg's Law. carleton.edu

While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of closely related structures provides insight into the expected geometric parameters. For instance, crystallographic studies of other substituted pyridine and phenyl derivatives allow for the precise measurement of bond lengths and angles. researchgate.netresearchgate.net These parameters are crucial and can be compared with theoretical values obtained from computational methods, such as Density Functional Theory (DFT), to understand the effects of the crystalline environment on the molecular structure. researchgate.net

To illustrate the type of data obtained from such an analysis, the following table presents representative bond lengths and angles for a related halogenated aromatic compound.

Table 1: Illustrative Bond Lengths and Angles from a Single-Crystal X-ray Diffraction Study of a Halogenated Aromatic Compound. This table is a representative example, as specific data for this compound is not available.

Bond/AngleValue (Å or °)
Bond Lengths
C-Br~1.90
C-Cl~1.74
C-O (methoxy)~1.36
O-CH₃ (methoxy)~1.43
C-N (pyridine)~1.34
C-C (pyridine)~1.39
Bond Angles
C-C-Br~120
C-C-Cl~120
C-C-O~125
C-O-C~118
C-N-C (pyridine)~117

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Key interactions expected to influence the crystal packing of this compound include:

Halogen Bonding: The bromine and chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules.

Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds are highly probable, where hydrogen atoms from the methyl group or the pyridine ring interact with the nitrogen atom or the methoxy oxygen of a neighboring molecule. nih.gov

π-Interactions: The electron-rich pyridine ring can participate in C-H···π interactions, where a hydrogen atom is attracted to the face of the aromatic ring. nih.gov

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound.

Interaction TypeDonorAcceptorSignificance in Crystal Packing
Weak Hydrogen BondC-H (methyl)N (pyridine), O (methoxy)Influences molecular orientation and layering
Weak Hydrogen BondC-H (ring)N (pyridine), O (methoxy)Contributes to network formation
C-H···π InteractionC-H (methyl)Pyridine Ring (π-system)Stabilizes stacking arrangements nih.gov
Halogen···ContactC-Br, C-ClH, N, ODirects packing motifs via specific contacts
H···H/H···C ContactsVariousVariousComprise a large percentage of the surface contacts nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

Elucidation of Specific Functional Group Vibrations in Halogenated Methoxypyridines

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent functional groups. Based on studies of analogous compounds, these vibrations can be assigned to specific wavenumber regions.

C-Cl and C-Br Stretching: Vibrations involving carbon-halogen bonds are typically found in the lower wavenumber region of the spectrum. For related chloro-substituted aromatic compounds, the C-Cl stretching vibration gives rise to a strong absorption in the 760–505 cm⁻¹ range. researchgate.net C-Br stretches are expected at even lower frequencies.

Methoxy Group Vibrations: The C-O stretching of the methoxy group is anticipated in the spectrum. In similar molecules like 3-chloro-4-methoxybenzaldehyde, this can interact with other vibrations. nih.gov The asymmetric and symmetric deformations of the methyl (CH₃) group also produce characteristic peaks.

Pyridine Ring Vibrations: The pyridine ring gives rise to a series of characteristic stretching and deformation modes. These include C-C and C-N stretching vibrations as well as in-plane and out-of-plane ring deformation modes.

Table 3: Expected Characteristic Vibrational Frequencies for this compound. Based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Reference Compound(s)
C-ClStretching (ν)760 - 505Chloro-methylphenyl isocyanates researchgate.net
C-BrStretching (ν)< 600General range for bromoarenes
Methoxy (O-CH₃)C-O Stretching (ν)~1250 - 10003-chloro-4-methoxybenzaldehyde nih.gov
Methoxy (O-CH₃)CH₃ Deformations (δ)~1475 - 1400General range for methoxy groups
Pyridine RingC-C, C-N Stretching (ν)~1600 - 1400Substituted pyridines
Pyridine RingRing Deformations< 1000Substituted pyridines

Conformational Analysis and Hydrogen Bonding Interactions through Vibrational Modes

Vibrational spectroscopy is particularly useful for studying molecular conformation, such as the orientation of the methoxy group relative to the pyridine ring. In a compound like 3-chloro-4-methoxybenzaldehyde, computational studies combined with spectroscopic data have shown that two planar conformers can exist (O-cis and O-trans), with one being slightly more stable. nih.gov The energy difference between such conformers can be very small, and both may be present at room temperature. nih.gov Subtle differences in the vibrational spectra, particularly in the fingerprint region, can help identify the presence of different conformers.

Furthermore, intermolecular interactions like hydrogen bonding can be inferred from shifts in vibrational frequencies. While this compound is aprotic, the weak C-H···N and C-H···O interactions discussed previously can cause small but measurable perturbations of the C-H stretching and bending modes. These shifts, often analyzed with the aid of computational modeling, provide experimental evidence for the presence and nature of these non-covalent interactions in the solid state. In some cases, vibrational modes can couple through Fermi resonance, where a fundamental vibration interacts with an overtone or combination band, leading to multiple peaks where only one is expected, as has been observed in the C=O stretching region of related aldehydes. nih.gov

Theoretical and Computational Chemistry Studies on 3 Bromo 5 Chloro 4 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 3-Bromo-5-chloro-4-methoxypyridine, DFT calculations would be employed to determine its optimized geometry, i.e., the most stable three-dimensional arrangement of its atoms. These calculations would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in predicting a molecule's reactivity. By calculating properties such as electron density distribution, electrostatic potential, and various reactivity descriptors, researchers can identify the most likely sites for electrophilic and nucleophilic attack. For instance, in a study on novel pyridine (B92270) derivatives, DFT calculations were used to understand their structure-activity relationships, correlating theoretical findings with experimental biological activities. nih.gov

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key aspect of MO analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For substituted pyridines, the nature and position of the substituents (in this case, bromo, chloro, and methoxy (B1213986) groups) would significantly influence the energies and spatial distributions of the HOMO and LUMO, thereby dictating the molecule's chemical behavior.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Computational chemistry allows for the prediction of NMR chemical shifts (¹H and ¹³C) for a given molecule. For this compound, theoretical calculations would predict the chemical shifts for the hydrogen and carbon atoms in the pyridine ring and the methoxy group. These predicted spectra can be compared with experimentally obtained spectra to confirm the structure or to aid in the assignment of complex spectra. For example, theoretical studies on bromo- and chloro-substituted aromatic compounds have demonstrated the accuracy of DFT in predicting their NMR spectra.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities. acs.org These predictions are crucial for assigning the peaks in an experimental spectrum to specific molecular vibrations, such as C-H stretching, C=N stretching, and the vibrations of the C-Br and C-Cl bonds. Such analyses have been performed on various pyridine derivatives to understand their structural and electronic properties. acs.org

Reaction Mechanism Modeling and Energy Profiling

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its participation in reactions such as nucleophilic aromatic substitution or cross-coupling reactions.

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides crucial information about the reaction's feasibility (thermodynamics) and its rate (kinetics). For example, computational studies on the functionalization of pyridines have been used to understand the regioselectivity of reactions and to design more efficient synthetic routes. researchgate.netresearchgate.netrsc.org These models can elucidate the role of catalysts and predict the most favorable reaction conditions.

Transition State Localization and Energy Barrier Calculation

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. For this compound, this would involve computational methods such as Density Functional Theory (DFT) to map out the potential energy surface of a given reaction.

Researchers would typically employ algorithms like the Berny optimization to locate the saddle point corresponding to the transition state. Once located, frequency calculations are performed to confirm the transition state by identifying a single imaginary frequency. The energy difference between the reactants and the transition state defines the activation energy barrier, a crucial parameter for predicting reaction rates.

Hypothetical Energy Profile Data for a Nucleophilic Aromatic Substitution on this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-5.8

Note: This data is hypothetical and for illustrative purposes only.

Reaction Pathway Elucidation and Selectivity Prediction

Building upon transition state analysis, computational chemists can elucidate entire reaction pathways. For a molecule with multiple reactive sites like this compound, which has both bromo and chloro substituents, predicting the selectivity of a reaction is of great interest.

By calculating the energy barriers for competing pathways (e.g., nucleophilic attack at the bromine-bearing carbon versus the chlorine-bearing carbon), researchers can predict which product is more likely to form. Intrinsic Reaction Coordinate (IRC) calculations are often used to confirm that a located transition state connects the intended reactants and products.

Molecular Dynamics and Conformational Analysis of this compound

While quantum mechanical calculations provide insights into static structures and reaction energies, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time, accounting for its flexibility and interactions with its environment.

Conformational Landscape Exploration and Stability Analysis

Computational methods can be used to perform a conformational search to identify the most stable arrangement of the methoxy group. This typically involves rotating the dihedral angle of the C-O bond and calculating the energy of each resulting conformation. The results would reveal the global minimum energy conformer and the energy barriers to rotation.

Hypothetical Conformational Energy Data

Dihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
+2.5
90°0.0
180°+2.8

Note: This data is hypothetical and for illustrative purposes only.

Solvation Effects on Molecular Structure and Reactivity

The behavior of a molecule can change significantly in the presence of a solvent. Computational models can simulate these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which represent the solvent as a continuous medium.

For this compound, studying solvation effects would be crucial for understanding its reactivity in solution. The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting reaction rates and selectivity. MD simulations can also reveal how solvent molecules arrange themselves around the solute, providing a detailed picture of the solvation shell.

Applications of 3 Bromo 5 Chloro 4 Methoxypyridine As a Synthetic Building Block

Role in the Synthesis of Advanced Organic Scaffolds

The structural framework of 3-bromo-5-chloro-4-methoxypyridine, with its multiple reactive sites, is highly conducive to the construction of intricate molecular systems. The bromine and chlorine atoms can be selectively addressed in cross-coupling and substitution reactions, while the pyridine (B92270) ring itself provides a stable heterocyclic core.

The class of 3-bromo-5-chloro-pyridines are utilized as key intermediates in the synthesis of complex fused heterocyclic systems. A notable example is their application in the preparation of azatetralones. google.com A patent describes a method where 3-bromo-5-chloro-pyridines are used as foundational scaffolds for these more complex structures, which in turn are intermediates for pharmacologically relevant molecules like hydantoin (B18101) aldose reductase inhibitors. google.com The synthesis involves the regiospecific displacement of a halo-substituent on the pyridine ring, demonstrating the utility of this scaffold in building polycyclic systems. google.com This highlights the role of the 3-bromo-5-chloro-pyridine core in generating molecular complexity.

The presence of two different halogen atoms (bromine and chlorine) on the pyridine ring allows for selective and sequential reactions to create tailored derivatives. The halogen atoms on the pyridine ring are active and susceptible to nucleophilic substitution reactions. pipzine-chem.com This reactivity enables the replacement of the bromine or chlorine atoms with other functional groups under specific conditions. pipzine-chem.com This stepwise functionalization is a cornerstone of modern organic synthesis, allowing for the precise construction of pyridine derivatives with desired electronic and steric properties for various applications.

Utility in Materials Science Research

The unique electronic and structural characteristics of halogenated pyridines make them attractive candidates for incorporation into advanced functional materials. This compound is identified as a building block in this research area. bldpharm.com

This compound is classified as a building block for materials science applications, including functional polymers and organic electronic materials. bldpharm.com Its di-halogenated nature allows it to undergo polycondensation or cross-coupling reactions, where it can be incorporated as a monomeric unit into a larger polymer chain. The resulting polymers can possess unique properties conferred by the pyridine and methoxy (B1213986) functionalities, making them suitable for applications in organic electronics. While specific examples of polymers synthesized directly from this monomer are not detailed in the available research, its classification as a material science building block points to its potential in this field. bldpharm.com

While direct evidence for the use of this compound in liquid crystal or photoactive material development is not prominent in the reviewed literature, related isomers have been noted for their potential in materials science. For instance, the structural isomer 3-bromo-5-chloro-2-methoxypyridine (B25062) is suggested to be capable of participating in the preparation of functional organic materials, potentially endowing them with unique photoelectric properties. pipzine-chem.com This suggests a potential, though not explicitly documented, avenue of research for the 4-methoxy isomer, given the importance of dipolar, polarizable structures in the design of photoactive and liquid crystalline materials.

Applications in Agrochemical Synthesis

Pyridine and its derivatives are fundamental raw materials in the production of agricultural chemicals. google.com The specific substitution patterns on the pyridine ring can lead to biologically active compounds useful for crop protection.

There is a documented use of pyridine derivatives in the synthesis of high-efficiency, low-toxicity pesticides. pipzine-chem.com The structural isomer 3-bromo-5-chloro-2-methoxypyridine, for example, is noted as an important starting material in this sector. pipzine-chem.com This established role for closely related compounds underscores the potential of this compound as a valuable intermediate in the discovery and synthesis of new agrochemicals. The specific combination of halogen and methoxy substituents can be leveraged to develop active ingredients with specific modes of action against pests or weeds.

Intermediate for Herbicide and Pesticide Development

Substituted pyridines are a cornerstone in the agrochemical industry, forming the core of many active ingredients. While direct documentation detailing the use of this compound in commercial herbicide synthesis is not prevalent in public literature, its structural features make it a plausible intermediate. For instance, the related compound 3-bromo-5-chloro-2-methoxypyridine is noted as a starting material for creating high-efficiency, low-toxicity pesticides. pipzine-chem.com The development of agrochemicals often relies on pyridine intermediates; for example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a high-demand intermediate for several crop-protection products. nih.gov

The synthesis of complex agricultural chemicals often involves cross-coupling reactions where the bromo and chloro substituents on the pyridine ring can be selectively replaced to build the final molecule. The methoxy group can also influence the electronic properties and reactivity of the ring, as well as the biological activity of the final product. Patents for related structures, such as 3-bromo-5-chloropyridines, demonstrate their use as intermediates in complex syntheses, highlighting the industrial relevance of this class of compounds. google.com

Building Block for Insecticide and Fungicide Derivatives

The pyridine ring is a key component in a variety of bioactive molecules, including insecticides and fungicides. The specific substitution pattern of this compound offers multiple reaction sites for chemists to build upon. The synthesis of potent fungicides, such as the triazole antifungal voriconazole, utilizes bromo-chloro substituted heterocyclic intermediates like 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, showcasing a synthetic strategy where halogenated heterocycles are crucial. google.com

Furthermore, research into antifungal agents has shown that bromo-methoxyphenyl derivatives can serve as precursors to N-bridged heterocycles with demonstrated antifungal properties. nih.gov Although this research used a different core structure, it underscores the value of the bromo and methoxy functional groups in developing fungicidal compounds. The reactivity of the C-Br and C-Cl bonds in this compound allows for its use as a scaffold, enabling the attachment of other chemical moieties to explore and optimize insecticidal or fungicidal activity.

Applications in Analytical Chemistry Methodologies

Beyond synthesis, highly pure chemical compounds serve critical roles in the field of analytical chemistry, where they are used to ensure the accuracy and reliability of analytical methods.

Reference Standard for Pyridine Compound Analysis

A reference standard is a highly purified and well-characterized substance used as a measurement benchmark in analytical testing. For this compound to be used as a reference standard, it must be of high purity, and its identity must be confirmed through various analytical techniques. Commercial suppliers often provide detailed documentation, such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) data, which are prerequisites for a compound to serve as a reliable standard. bldpharm.com

In a laboratory setting, this compound could be used to:

Qualitatively identify the presence of this compound in a sample by comparing retention times in chromatography or spectral data.

Quantitatively measure the concentration of the compound in a sample by creating a calibration curve.

Validate analytical methods designed to detect and quantify related pyridine-based compounds, particularly in quality control for agrochemical or pharmaceutical manufacturing.

Probe in Chromatographic and Spectroscopic Method Development

In the development and validation of new analytical methods, a "probe" compound with distinct physical and chemical properties is often used to test and optimize the system's performance. This compound is well-suited for this role due to several key features:

Mass Spectrometry (MS): The presence of both bromine and chlorine atoms gives this molecule a unique and easily recognizable isotopic pattern in mass spectrometry. This allows method developers to fine-tune mass spectrometer settings and verify instrument resolution and mass accuracy. Predicted collision cross-section (CCS) data, which relates to the ion's shape and size in the gas phase, is available and can be used to develop and calibrate ion mobility-mass spectrometry methods. uni.lu

Chromatography (HPLC/GC): The pyridine ring acts as a chromophore, allowing for detection using UV-Vis spectrophotometers coupled with liquid chromatography (HPLC). Its volatility and thermal stability would also allow for its use in developing gas chromatography (GC) methods.

Multi-technique Analysis: Because it can be analyzed by a variety of techniques (HPLC, GC, MS, NMR), it can be used to ensure consistency and transferability of methods between different analytical platforms. synhet.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Monoisotopic Mass 220.9243 Da
Appearance Solid
XlogP (predicted) 2.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
SMILES COC1=C(C=NC=C1Cl)Br
InChIKey VMEHRFMNTODKGK-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

Future Directions and Emerging Research Avenues for Halogenated Methoxypyridines

Development of Novel and Sustainable Synthetic Routes to 3-Bromo-5-chloro-4-methoxypyridine

The traditional synthesis of polysubstituted pyridines often involves multi-step sequences with harsh reagents and challenging purification procedures. Future research is increasingly focused on developing novel and sustainable synthetic routes that are more efficient, safer, and environmentally benign. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents and reagents, are central to this effort.

For a molecule like this compound, sustainable synthesis strategies could involve late-stage functionalization of a simpler pyridine (B92270) core. This approach avoids carrying complex functionality through a lengthy synthesis. Methodologies such as C-H activation for direct and regioselective halogenation are particularly promising. While electrophilic aromatic substitution on pyridines can be challenging due to the electron-deficient nature of the ring, new catalytic systems are being developed to overcome this limitation. chemrxiv.org

Another avenue is the exploration of one-pot syntheses or tandem reactions where multiple transformations occur in a single reaction vessel, reducing waste and improving efficiency. beilstein-journals.orgresearchgate.net For instance, a process could be envisioned where a 4-methoxypyridine (B45360) substrate undergoes sequential, regioselective bromination and chlorination under optimized catalytic conditions, potentially in a flow reactor to ensure safety and control. researchgate.net

Table 1: Comparison of Conventional vs. Sustainable Synthetic Principles

PrincipleConventional ApproachSustainable (Future) Approach
Atom Economy Often low, with use of stoichiometric reagents and protecting groups.Maximized through catalytic cycles and addition reactions.
Reagents Use of hazardous reagents like elemental halogens and strong acids. chemrxiv.orgUse of safer, catalytic halogen sources and milder reaction conditions.
Solvents Often reliant on chlorinated or volatile organic solvents.Shift towards greener solvents (e.g., water, ionic liquids) or solvent-free conditions.
Efficiency Multiple steps with isolation and purification of intermediates.One-pot reactions, tandem catalysis, and continuous flow processes to reduce steps and waste. beilstein-journals.orgresearchgate.net
Energy Use Often requires high temperatures for extended periods.Use of catalysis and microwave irradiation to lower energy consumption and reaction times. researchgate.net

Exploration of Unconventional Reactivity Patterns and Catalysis

The reactivity of this compound is defined by its substituents: a methoxy (B1213986) group, a bromine atom, and a chlorine atom on the pyridine ring. The differential reactivity of the C-Br and C-Cl bonds presents a significant opportunity for selective functionalization. chemguide.co.uk Typically, a C-Br bond is more reactive than a C-Cl bond in transition-metal-catalyzed cross-coupling reactions. This allows for sequential, site-selective introduction of different substituents.

Future research will likely focus on developing highly selective catalytic systems (e.g., based on palladium, nickel, or copper) to exploit this reactivity difference with precision. This could enable the synthesis of complex, tri-substituted pyridine derivatives in a controlled manner. For example, a Suzuki coupling could be performed selectively at the C-Br bond, followed by a Buchwald-Hartwig amination at the C-Cl bond.

Furthermore, unconventional methods for activating the pyridine ring itself are being investigated. The formation of Zincke imine intermediates by reacting pyridines with certain electrophiles temporarily disrupts the ring's aromaticity, creating a reactive diene system that can undergo regioselective halogenation under mild conditions. chemrxiv.org Applying such strategies to a pre-functionalized substrate like 4-methoxypyridine could provide novel pathways to its halogenated derivatives. The tunable acidity of media like HF/Pyridine has also been shown to control the outcome of reactions with olefins, suggesting that the reaction environment can be precisely manipulated to favor specific reaction pathways. acs.org

Table 2: Potential Catalytic Cross-Coupling Reactions for Selective Functionalization

Reaction NameReagent/Catalyst SystemPotential Application
Suzuki Coupling Arylboronic acid / Pd catalystForms a new C-C bond, selectively at the C-Br position.
Heck Coupling Alkene / Pd catalystIntroduces an alkenyl group, likely at the more reactive C-Br site.
Buchwald-Hartwig Amination Amine / Pd or Cu catalystForms a C-N bond, can be tuned for selectivity at either C-Br or C-Cl.
Sonogashira Coupling Terminal alkyne / Pd and Cu catalystsCreates a C-C triple bond, offering a linear scaffold extension.
Stille Coupling Organostannane / Pd catalystForms a C-C bond under mild conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous streams within a network of tubes and reactors, offers significant advantages over traditional batch processing. researchgate.net These benefits include enhanced safety (especially for hazardous reactions), precise control over reaction parameters (temperature, pressure, residence time), improved reproducibility, and seamless scalability. bohrium.comnih.gov

The synthesis of halogenated pyridines can be readily adapted to flow chemistry platforms. beilstein-journals.orgresearchgate.nettechnologynetworks.com For instance, the halogenation of a pyridine derivative could be performed in a flow reactor, allowing for rapid mixing and heat transfer, thus minimizing the formation of byproducts. Subsequent reactions, such as methoxylation or cross-coupling, could be integrated into a multi-step continuous sequence. This not only increases efficiency but also allows for the safe handling of toxic or unstable intermediates, as they are generated and consumed in small volumes continuously. acs.org

The integration of artificial intelligence and machine learning with automated flow chemistry systems represents a frontier in chemical synthesis. bohrium.comscribd.com These platforms can autonomously optimize reaction conditions (e.g., yield, purity) by performing a series of experiments and learning from the results. Such a system could rapidly identify the optimal conditions for the synthesis of this compound or its derivatives, drastically accelerating the discovery and development process. scribd.com

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced characterization techniques that allow for in situ (in the reaction mixture) monitoring are invaluable tools for gaining this insight. spectroscopyonline.com Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to follow a reaction in real-time without altering the system. iastate.eduacs.org

By inserting a probe directly into the reaction vessel or flowing the reaction mixture through a spectrometer, chemists can track the concentration of reactants, products, and any transient intermediates as the reaction progresses. rptu.deacs.org This provides a wealth of data that is often missed with traditional offline analysis (e.g., TLC or GC-MS of quenched aliquots). For the synthesis of this compound, in situ monitoring could be used to:

Determine the precise endpoint of a reaction to prevent over-reaction or byproduct formation.

Identify and characterize fleeting reaction intermediates, providing crucial mechanistic details. acs.org

Rapidly screen the effects of different catalysts, solvents, or temperatures on reaction rates and outcomes.

Generate kinetic data to build accurate predictive models of the reaction. iastate.edu

Table 3: In Situ Monitoring Techniques for Chemical Synthesis

TechniqueInformation ProvidedAdvantages
NMR Spectroscopy Quantitative concentration of species, structural information of intermediates and products. rptu.deHighly specific and quantitative without calibration for relative concentrations. iastate.edu
FTIR Spectroscopy Changes in functional groups, reaction initiation and endpoint.Fast, robust, and can be used with fiber-optic probes in a wide range of reaction conditions.
Raman Spectroscopy Complementary to FTIR, good for aqueous systems and symmetric bonds.Minimal interference from water, can be used for solid-phase and heterogeneous reactions.
UV-Vis Spectroscopy Concentration of chromophoric species, catalyst state.High sensitivity for certain species, relatively simple instrumentation.

Computational Design of New Pyridine Derivatives with Tunable Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. researchgate.netresearchgate.net These methods allow researchers to predict the properties of molecules before they are synthesized, saving significant time and resources. For pyridine derivatives, computational tools can be used to design new compounds with finely tuned electronic, steric, and physicochemical properties. nih.govnih.gov

Using methods like Density Functional Theory (DFT), researchers can calculate properties such as:

Electron Distribution and Reactivity: Predicting the most likely sites for electrophilic or nucleophilic attack.

Molecular Geometries: Understanding the three-dimensional shape and steric profile of a molecule.

Spectroscopic Properties: Simulating NMR or IR spectra to aid in the characterization of new compounds.

Pharmacokinetic Properties (ADMET): In drug design, computational models can predict a compound's absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov

For this compound, computational studies could be employed to screen a virtual library of derivatives. For example, by systematically replacing the bromine or chlorine atoms with other functional groups, one could computationally assess how these changes affect the molecule's properties, such as its ability to bind to a specific enzyme or its light-absorption characteristics for materials applications. rsc.org This rational, in silico design process guides synthetic efforts toward the most promising candidates. nih.gov

Table 4: Computational Approaches in the Design of Pyridine Derivatives

Computational MethodApplication in Pyridine Derivative Design
Density Functional Theory (DFT) Calculation of electronic structure, reactivity indices (HOMO/LUMO energies), and prediction of spectroscopic data. nih.gov
Molecular Docking Predicts the preferred orientation and binding affinity of a molecule to a biological target (e.g., protein or DNA). nih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms over time, providing insight into conformational flexibility and interactions with solvent or binding partners.
Quantitative Structure-Activity Relationship (QSAR) Develops statistical models that correlate chemical structure with biological activity or physical properties.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity, guiding the design of new active compounds. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-bromo-5-chloro-4-methoxypyridine via cross-coupling reactions?

  • Methodology : Microwave-assisted Suzuki-Miyaura coupling under inert atmosphere (e.g., argon) at 140°C for 2 minutes, using palladium catalysts like bis(triphenylphosphine)palladium(II) dichloride. Post-reaction purification involves solvent removal under vacuum, followed by silica gel chromatography with gradient elution (e.g., 5:95 to 50:50 ethyl acetate/hexane) .
  • Key Considerations : Catalyst loading (0.05–0.1 equiv), solvent selection (anhydrous CH₂Cl₂), and inert gas protection to prevent dehalogenation or oxidation.

Q. How can the purity of this compound be reliably assessed?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography (GC) with flame ionization detection. Reference standards (>95% purity) are critical for calibration .
  • Data Analysis : Compare retention times and peak areas against known standards. Impurity thresholds should align with synthetic goals (e.g., <5% for intermediate steps).

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodology :

  • ¹H/¹³C NMR : Identify substitution patterns (e.g., methoxy group at C4: δ ~3.8–4.0 ppm in ¹H NMR; C-Br/C-Cl splitting in ¹³C NMR).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₄BrClNO: calculated 235.89).
    • Case Study : In related pyridine derivatives, coupling constants in ¹H NMR (e.g., J = 2–3 Hz for meta-substituted halogens) help distinguish positional isomers .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic aromatic substitution?

  • Methodology :

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-deficient sites.
  • Experimental Validation : React with nucleophiles (e.g., amines, thiols) under controlled conditions (e.g., DMF, 80°C). Monitor regioselectivity via LC-MS or ¹H NMR .
    • Data Contradictions : Conflicting reports on substitution at C3 (bromo) vs. C5 (chloro) may arise from solvent polarity or temperature effects. Systematic screening is advised .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

  • Methodology :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine functionalities to prevent side reactions during halogenation .
  • Workflow Optimization : Sequential purification (e.g., liquid-liquid extraction followed by column chromatography) to isolate intermediates.
    • Case Study : In a related synthesis, tert-butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate achieved 89.4% yield via careful solvent selection (CH₂Cl₂) and inert conditions .

Q. How can conflicting reactivity data in cross-coupling reactions be resolved?

  • Methodology :

  • Controlled Experiments : Vary catalyst systems (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. DMF).
  • Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for radical pathways .
    • Example : Low yields in Suzuki-Miyaura couplings may result from bromide displacement competing with boronic acid coupling. Switching to Buchwald-Hartwig conditions (e.g., for amination) can bypass this issue .

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